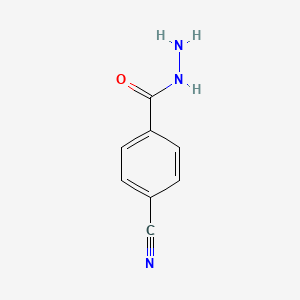

4-Cyanobenzohydrazide

Descripción

Significance and Research Trajectory of Hydrazide-Based Derivatives

The hydrazide functional group (-CONHNH₂) is a cornerstone in modern medicinal and organic chemistry. rjptonline.orgmdpi.com Its significance lies in its reactivity and ability to serve as a key intermediate for synthesizing a vast array of heterocyclic compounds and other derivatives. mdpi.commdpi.com The development of new therapeutic agents is a major driver of research into hydrazide derivatives, spurred by the need to overcome drug resistance and the toxicity associated with some current medications. mdpi.com

Role in Pharmaceutical Compound Synthesis

Hydrazide derivatives are fundamental intermediates in the synthesis of numerous pharmaceutical compounds. rjptonline.orgresearchgate.net Their utility is demonstrated by their presence in a variety of clinically used drugs with activities including antituberculosis, antidepressant, and anti-Parkinson's effects. mdpi.com The hydrazide moiety is often used to construct hydrazone derivatives (-CO-NH-N=C), which are known to possess a wide spectrum of biological activities such as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.nettpcj.org

The synthesis of these derivatives often involves the condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com For instance, researchers have synthesized various benzohydrazides which are then converted into hydrazones to be evaluated for their therapeutic potential. derpharmachemica.com This strategic use of the hydrazide group allows for the creation of large libraries of compounds for biological screening. The flexibility of the hydrazide functional group also allows it to act as a ligand, forming stable complexes with metal ions, which can enhance the biological activity of the parent molecule. tpcj.orgnih.gov

Intermediacy in Neurological Disorder Drug Production

Hydrazide derivatives have a notable history and ongoing role as intermediates in the development of drugs for neurological disorders. scispace.com Several hydrazide-containing compounds, such as iproniazid (B1672159) and isocarboxazid, have been used as antidepressants, functioning as monoamine oxidase (MAO) inhibitors. mdpi.comscispace.com Epilepsy, a common neurological disorder, is another area where hydrazide derivatives have been investigated for their anticonvulsant activity. nih.gov

A key example of a hydrazide's role in this area is the use of DL-Serine hydrazide hydrochloride as a precursor for the synthesis of benserazide, a drug used in combination with levodopa (B1675098) for the treatment of Parkinson's disease. More recent research has focused on creating novel hydrazide and hydrazone analogues for potential use in treating neurodegenerative diseases like Alzheimer's. nih.gov For example, dantrolene-like hydrazone analogues have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), a significant target in the management of Parkinson's disease. nih.gov

Scope of Academic Inquiry for 4-Cyanobenzohydrazide

The academic inquiry into this compound is primarily focused on its application as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a cyano (C≡N) group and a hydrazide (-CONHNH₂) group, allows for a wide range of chemical transformations.

A significant area of research involves the synthesis of N'-(2-chloroacetyl)-4-cyanobenzohydrazide. This is typically achieved by reacting this compound with chloroacetyl chloride. The resulting compound serves as a valuable intermediate itself, with the chloroacetyl group being susceptible to nucleophilic substitution, enabling the creation of a diverse library of derivatives. These derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. smolecule.com

Another major research avenue is the use of this compound to form hydrazones through condensation reactions with various aldehydes and ketones. mdpi.com These resulting Schiff bases are of great interest. For instance, (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide was synthesized from this compound and pyridine-2-carboxaldehyde and its photochemical properties were studied. mdpi.com

Furthermore, this compound is used as a precursor for creating more complex heterocyclic systems. For example, it is a starting material in the multi-step synthesis of certain 1,2,4-oxadiazole (B8745197) derivatives, which are another class of compounds explored for their pharmacological potential. rjptonline.org The compound is also used in the synthesis of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. researchgate.net

The table below summarizes some of the key synthetic applications of this compound found in academic research.

| Starting Material | Reagent(s) | Product | Research Focus |

| This compound | Chloroacetyl chloride | N'-(2-chloroacetyl)-4-cyanobenzohydrazide | Intermediate for antimicrobial and anticancer agents smolecule.com |

| This compound | Pyridine-2-carboxaldehyde | (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide | Study of photochemical properties (E/Z isomerization) mdpi.com |

| This compound | 3,4,5-trimethoxybenzoyl chloride, POCl₃ | 1,3,4-Oxadiazole (B1194373) intermediate | Synthesis of 1,2,4-oxadiazole derivatives rjptonline.org |

| This compound | Various isocyanates | 2-(4-cyanobenzoyl)hydrazine-1-carboxamides | Inhibition of acetyl- and butyrylcholinesterase researchgate.net |

The research demonstrates that this compound is a valuable and frequently used starting material for generating novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWRZYGGTHXGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332442 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43038-36-4 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Cyanobenzohydrazide

From 4-Cyanobenzoic Acid via Methyl Ester and Hydrazide Formation

A common and effective method for preparing this compound begins with 4-cyanobenzoic acid. mdpi.comsmolecule.com This process involves two main steps: esterification and subsequent hydrazinolysis.

Initially, 4-cyanobenzoic acid is converted to its methyl ester, methyl 4-cyanobenzoate (B1228447). This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). mdpi.comnih.gov The reaction mixture is heated under reflux for an extended period, often 24 hours, to ensure a high conversion rate. mdpi.com For instance, reacting 4-cyanobenzoic acid with sulfuric acid in methanol can yield methyl 4-cyanobenzoate as a solid. mdpi.com

The subsequent step is the hydrazinolysis of the methyl ester. The purified methyl 4-cyanobenzoate is reacted with hydrazine (B178648) hydrate (B1144303). mdpi.comsmolecule.com This reaction is typically carried out in a solvent like methanol or ethanol (B145695). mdpi.comguidechem.com The mixture is heated to reflux, leading to the formation of this compound as a solid product. mdpi.com The product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water. mdpi.com

A study reported the synthesis of methyl 4-cyanobenzoate from 4-cyanobenzoic acid and H₂SO₄, which resulted in a 96% yield of the ester as a yellow solid. mdpi.com The subsequent reaction of this ester with hydrazine hydrate yielded this compound as a white solid with a 75% yield after recrystallization. mdpi.com

Table 1: Synthesis of this compound from 4-Cyanobenzoic Acid

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1. Esterification | 4-Cyanobenzoic Acid | Methanol, H₂SO₄ | Reflux, 24h | Methyl 4-cyanobenzoate | 96% mdpi.com |

| 2. Hydrazinolysis | Methyl 4-cyanobenzoate | Hydrazine Hydrate, Ethanol/Water | Reflux | This compound | 75% mdpi.com |

From Methyl 4-Cyanobenzoate and Hydrazine Hydrate

The direct conversion of commercially available or previously synthesized methyl 4-cyanobenzoate to this compound is a widely used and straightforward method. mdpi.comguidechem.com This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

In a typical procedure, methyl 4-cyanobenzoate is dissolved in an alcohol, such as methanol or ethanol, and an excess of hydrazine hydrate is added. mdpi.comguidechem.com The reaction mixture is then heated at reflux for a period ranging from one to several hours. guidechem.com For example, heating a mixture of methyl 4-cyanobenzoate and hydrazine monohydrate in ethanol at 80°C for one hour resulted in the precipitation of this compound as a light yellow solid upon cooling, with a reported yield of 58%. guidechem.com Another procedure involving refluxing ethyl 4-cyanobenzoate with hydrazine monohydrate in 95% ethanol for 4.5 hours yielded the product as a light yellow solid in 90% yield after workup. guidechem.com

The reaction progress can be monitored, and upon completion, the product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove impurities, and dried. guidechem.com

Table 2: Reaction Conditions for Hydrazinolysis of Methyl 4-Cyanobenzoate

| Starting Material | Solvent | Reaction Time | Reaction Temperature | Yield | Reference |

| Methyl 4-cyanobenzoate | Methanol | 24 h | Reflux | 75% | mdpi.com |

| Methyl 4-cyanobenzoate | Ethanol | 1 h | 80 °C | 58% | guidechem.com |

| Ethyl 4-cyanobenzoate | 95% Ethanol | 4.5 h | Reflux | 90% | guidechem.com |

Utilizing Substituted Benzoyl Chlorides

An alternative route to synthesize hydrazides involves the use of substituted benzoyl chlorides. nih.govnih.gov While this method is more general for the synthesis of various benzohydrazides, it can be adapted for this compound. In some cases, the substituted benzoyl chloride is first converted to its corresponding methyl ester before reacting with hydrazine hydrate. nih.govresearchgate.net This two-step approach is similar to the one described in section 2.1.1.

A more direct approach involves the reaction of a substituted benzoyl chloride with hydrazine hydrate. For the synthesis of 4-substituted benzoic acid hydrazides, a general procedure involves adding excess hydrazine monohydrate to a solution of the ethyl 4-substituted benzoyl chloride in ethanol. chemicalbook.com The mixture is then refluxed for 24 hours. Upon cooling, the hydrazide precipitates and can be collected by filtration. chemicalbook.com

General Procedures for Derivative Synthesis from this compound

This compound serves as a versatile precursor for the synthesis of various derivatives, primarily through reactions involving its hydrazide functional group.

Acylhydrazone Formation via Condensation with Aldehydes

The condensation reaction between this compound and various aldehydes is a common method to produce a wide array of acylhydrazones. nih.govnih.gov Acylhydrazones are compounds characterized by the -C(O)NHN=CH- functional group. nih.gov

The general procedure involves reacting this compound with an equimolar amount of an aldehyde in a suitable solvent, often an alcohol like methanol or ethanol. nih.govnih.gov The reaction is typically catalyzed by a small amount of acid, such as acetic acid, and is often carried out at reflux temperature for a few hours. nih.govnih.gov In some instances, the reaction can proceed without a catalyst. nih.gov The resulting acylhydrazone product often precipitates from the reaction mixture and can be purified by recrystallization. nih.gov Microwave-assisted synthesis in a solvent-free medium has also been reported as an efficient and environmentally friendly alternative, significantly reducing reaction times. ajol.info

The condensation reaction allows for the introduction of a wide variety of substituents onto the acylhydrazone scaffold, depending on the structure of the aldehyde used. This modularity is a key advantage in combinatorial chemistry and drug discovery. The resulting acylhydrazones can exist as E/Z geometric isomers due to the C=N double bond, with the E isomer generally being more stable. nih.gov

Hydrazine-1-carboxamide Synthesis

This compound can be used to synthesize N-substituted hydrazine-1-carboxamides. nih.govmdpi.com This class of compounds is often prepared by reacting the hydrazide with an isocyanate. nih.gov

One method involves dissolving the substituted benzohydrazide (B10538), such as this compound, in a solvent like acetonitrile. mdpi.com An appropriate isocyanate is then added to the solution. For the synthesis of N-methylhydrazine-1-carboxamides, due to the toxicity of methyl isocyanate, alternative reagents like N-succinimidyl N-methylcarbamate can be used in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com The reaction mixture is typically stirred at room temperature for an extended period, for example, 24 hours. mdpi.com The resulting product, a 2-benzoylhydrazine-1-carboxamide, often precipitates from the reaction mixture and can be collected by filtration. mdpi.com

For the synthesis of N-tridecylhydrazine-1-carboxamides, tridecyl isocyanate can be prepared in situ from tridecylamine (B1585788) and triphosgene, and then reacted with the hydrazide. nih.gov These methods provide access to a range of hydrazine-1-carboxamide derivatives with varying alkyl or aryl substituents on the terminal nitrogen atom. mdpi.com

Formation of s-Tetrazine Derivatives

The synthesis of s-tetrazine derivatives from this compound is a significant pathway for creating complex heterocyclic systems. A prevalent method involves the use of 4-cyanobenzoic acid as a starting material, which is first converted to its corresponding hydrazide, this compound. mdpi.commdpi.com This intermediate is crucial for the subsequent construction of the s-tetrazine ring.

One of the most common methods for synthesizing s-tetrazine derivatives is the Pinner reaction. mdpi.com This approach utilizes carbonitriles, such as the cyano group in this compound derivatives, and hydrazine hydrate as substrates. The reaction often requires an activating agent, like sulfur or zinc trifluoromethanesulfonate (B1224126), to proceed efficiently. mdpi.commdpi.com The Pinner reaction and its modifications are valued for their applicability to a wide range of substrates. mdpi.com

The general synthetic sequence can be described as a multi-step process. Starting from 4-cyanobenzoic acid (1), it is converted into methyl 4-cyanobenzoate (2) and then to this compound (3). mdpi.commdpi.com This hydrazide can then be reacted with various acid chlorides to introduce different functional groups. mdpi.com The resulting N'-acyl-4-cyanobenzohydrazide intermediates can then undergo cyclization to form dihydro-s-tetrazine derivatives. mdpi.com A final oxidation step, often using an oxidizing agent like hydrogen peroxide, is necessary to form the aromatic s-tetrazine ring system. mdpi.com This methodology has been successfully applied to produce symmetrical s-tetrazine derivatives conjugated with other heterocyclic rings, such as 4H-1,2,4-triazole. mdpi.commdpi.com

The reaction conditions for the key cyclization step to form the dihydro-s-tetrazine intermediate typically involve refluxing the precursors in ethanol with hydrazine hydrate and an activating agent. For example, two nitrile precursors can be reacted in the presence of zinc trifluoromethanesulfonate or sulfur. mdpi.comresearchgate.net The subsequent oxidation to the aromatic s-tetrazine is often carried out at room temperature using hydrogen peroxide in methanol. mdpi.comresearchgate.net

| Precursor | Reagents | Conditions | Product Type | Yield (%) | Reference |

| N'-Benzoyl-4-cyanobenzohydrazide derivatives | Lawesson's reagent, Toluene | Heating/Stirring (7-12h) | 1,3,4-Thiadiazole intermediate | Not specified | semanticscholar.org |

| This compound-derived nitriles (x2) | Hydrazine hydrate, Zinc trifluoromethanesulfonate or Sulfur, Ethanol | Reflux (12h) | Dihydro-s-tetrazine | Not specified | mdpi.comresearchgate.net |

| Dihydro-s-tetrazine derivatives | Hydrogen peroxide, Methanol | Room Temperature (24h) | s-Tetrazine derivative | High | mdpi.com |

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is another important heterocyclic motif that can be synthesized from this compound. Acid hydrazides are common precursors for the formation of 1,3,4-oxadiazoles through various cyclization strategies. nih.gov

A widely used method involves the reaction of an acyl hydrazide, such as a derivative of this compound, with carbon disulfide in a basic alcoholic solution. Subsequent acidification of the reaction mixture leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Another common approach is the dehydrative cyclization of diacylhydrazines, which can be formed from this compound. nih.gov This cyclization is typically achieved using a variety of dehydrating agents, including phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov For instance, reacting a substituted aromatic hydrazide with an aromatic acid in the presence of phosphorus oxychloride can yield a 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.comjchemrev.com

Oxidative cyclization of N-arylidene aroyl hydrazones, which are condensation products of aldehydes and hydrazides, provides another efficient route. jchemrev.comjchemrev.com These reactions can be mediated by reagents like molecular iodine or catalyzed by transition metals such as copper. jchemrev.comjchemrev.com For example, N-arylidene aroyl hydrazides can undergo oxidative coupling catalyzed by Cu(OTf)₂ to form both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comjchemrev.com Catalyst-free, photo-mediated oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles has also been reported. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Acyl hydrazide | 1. CS₂, Basic alcohol; 2. Acid | 5-substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| Diacylhydrazine | Phosphorus oxychloride (POCl₃) | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| N-arylidene aroyl hydrazone | Molecular iodine (I₂) | 2,5-disubstituted-1,3,4-oxadiazole | jchemrev.com |

| N-arylidene aroyl hydrazone | Cu(OTf)₂ (catalyst) | 2,5-disubstituted-1,3,4-oxadiazole | jchemrev.comjchemrev.com |

Mechanistic Investigations of Synthesis Reactions

E/Z Isomerization in Acylhydrazone Formation

Acylhydrazones, which are key intermediates in the synthesis of various heterocycles from this compound, exist as E and Z geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). mdpi.comsemanticscholar.org The synthesis, typically a condensation reaction between a hydrazide and an aldehyde, usually yields the thermodynamically more stable E isomer. mdpi.comsemanticscholar.org

The interconversion between E and Z isomers is a dynamic process that can be induced photochemically or thermally. mdpi.comsemanticscholar.org For acylhydrazones derived from this compound, irradiation with UV light can promote E-to-Z photoisomerization. mdpi.com The presence of the electron-withdrawing cyano (–CN) group on the benzoyl ring, as in the case of (E)-N'-(pyridin-2-ylmethylene)-4-cyanobenzohydrazide, promotes a complete E/Z interconversion upon irradiation. mdpi.com

The stability of the isomers and the ease of isomerization are influenced by several factors. Intramolecular hydrogen bonding can play a significant role in stabilizing a particular isomer. mdpi.comresearchgate.net For example, in some acylhydrazones, the Z-isomer can be stabilized by an intramolecular hydrogen bond, which facilitates a controllable isomerization. researchgate.net However, in other cases, strong intermolecular hydrogen bonds in the E-isomer can make it less soluble and more stable, hindering conversion to the Z-isomer. nih.gov The solvent environment also affects the isomer ratio; the Z-form is often more detectable in less polar solvents. semanticscholar.org

Factors Influencing Reaction Yields and Selectivity

The yields and selectivity of reactions involving this compound are governed by a combination of electronic effects, steric factors, and reaction conditions.

In the synthesis of s-tetrazine derivatives, the nature of the substituents on the precursor rings has a significant impact. The methodology has been shown to be effective regardless of whether the substituents are electron-donating or electron-withdrawing. mdpi.comsemanticscholar.org This versatility allows for the synthesis of a wide array of derivatives with tailored properties. mdpi.com The choice of activating agent in the Pinner reaction is also crucial. Both zinc trifluoromethanesulfonate and sulfur have been used effectively to promote the cyclization step, influencing the course and yield of the reaction. mdpi.comresearchgate.net

For the formation of acylhydrazones, reaction conditions such as pH and the presence of catalysts are important. The reaction rate of hydrazone formation is pH-dependent, with the mechanism often involving acid catalysis. nih.gov The electronic nature of both the hydrazide and the carbonyl compound affects the reaction rate; electron-withdrawing groups on the benzohydrazide can influence its nucleophilicity, while substituents on the aldehyde or ketone affect the electrophilicity of the carbonyl carbon. mdpi.comnih.gov Studies have shown that for acylhydrazones derived from this compound, the presence of the electron-accepting –CN group facilitates complete E/Z isomerization, which can be a critical factor in subsequent cyclization steps. mdpi.com Furthermore, the use of specific catalysts, such as cerium(III) chloride, has been shown to be highly stereoselective, leading exclusively to the E-isomers of N-acyl hydrazones in high yields. nih.gov

| Reaction | Factor | Observation | Reference |

| s-Tetrazine Synthesis | Substituent Type | Effective with both electron-donating and electron-withdrawing groups. | mdpi.comsemanticscholar.org |

| s-Tetrazine Synthesis | Activating Agent | Zinc trifluoromethanesulfonate and sulfur are effective for cyclization. | mdpi.comresearchgate.net |

| Acylhydrazone Formation | Stereoselectivity | Cerium(III) chloride catalysis leads exclusively to E-isomers. | nih.gov |

| Acylhydrazone Isomerization | Electronic Effects | Electron-withdrawing groups (e.g., -CN) promote complete E/Z interconversion. | mdpi.com |

| Hydrazone Formation | pH | Reaction rate is pH-dependent and often acid-catalyzed. | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis of 4-Cyanobenzohydrazide and its Derivatives

Spectroscopic techniques are indispensable tools in the characterization of this compound, offering a non-destructive means to probe its molecular features.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands confirm the presence of its key structural components. The N-H stretching frequencies of the hydrazide group are typically observed in the solid state around 3200 and 3030 cm⁻¹. oup.com In solution, these bands may appear near 3320 cm⁻¹. oup.com The amide I band (C=O stretching) is found near 1600 cm⁻¹ in the solid state, while in solution, two bands may be present around 1720 and 1690 cm⁻¹. oup.com The amide II band, associated with N-H bending and C-N stretching, appears near 1490 cm⁻¹ in the solid state. oup.com Furthermore, the presence of the cyano group (C≡N) is indicated by a sharp absorption band in the range of 2222-2260 cm⁻¹.

A study on benzoylhydrazine, a related compound, provides further insight into the vibrational modes of the hydrazide group. oup.com The NH₂ or NH stretching vibrations are observed at 3320 and 3180 cm⁻¹, the amide I band at 1698 cm⁻¹, the NH₂ bending at 1625 cm⁻¹, and the amide II band at 1534 cm⁻¹. oup.com These values provide a comparative basis for the assignment of bands in this compound. The presence of hyperconjugation in hydrazides, involving the delocalization of electrons from the lone pair of one nitrogen atom to the σ* orbital of the N-H bond of the other, can be studied using IR spectroscopy, as it leads to distinct N-H stretching bands. nih.govresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazide (N-H) | Stretching | 3320 - 3030 |

| Cyano (C≡N) | Stretching | 2260 - 2222 |

| Carbonyl (C=O) | Amide I Stretching | ~1720 - 1600 |

| Hydrazide (N-H) | Bending (Amide II) | ~1625 - 1490 |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. libretexts.org

In the ¹H NMR spectrum of this compound, the protons of the aromatic ring typically appear as a set of multiplets in the downfield region, usually between 7.0 and 8.5 ppm. asianpubs.orgtsijournals.com The protons of the hydrazide group (-CONHNH₂) give rise to signals that can be broad and their chemical shifts are sensitive to the solvent and concentration. The NH and NH₂ protons can exchange with deuterium (B1214612) oxide (D₂O), leading to the disappearance of their signals upon addition of D₂O, which is a useful diagnostic test. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the cyano group (-CN) typically resonates in the range of 110-125 ppm. rsc.orgarkat-usa.org The carbonyl carbon of the hydrazide group appears further downfield, generally between 160 and 180 ppm. mdpi.com The aromatic carbons show signals in the region of 120-150 ppm. oregonstate.edu The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano group.

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Hydrazide (NH, NH₂) | Variable, often broad |

| ¹³C | Cyano (C≡N) | 110 - 125 |

| ¹³C | Carbonyl (C=O) | 160 - 180 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Note: Chemical shifts are relative to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary depending on the solvent and other experimental conditions. libretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common ionization method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses of small molecules or radicals, which helps in confirming the structure. For instance, cleavage of the N-N bond or loss of the cyano group can lead to specific fragment ions.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. khanacademy.org The spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones, such as π→π* and n→π* transitions. researchgate.net

For this compound, the aromatic ring and the carbonyl group are the primary chromophores. The presence of the cyano group, an electron-withdrawing group, can influence the position and intensity of the absorption bands. Typically, aromatic compounds exhibit strong absorptions in the UV region. The electronic spectrum of a hydrazone derivative of this compound showed absorption maxima at 242 nm and 306 nm. mdpi.com The exact λmax values are dependent on the solvent polarity. redalyc.org

Table 3: Illustrative UV-Vis Absorption Data for a this compound Derivative

| Transition Type | Typical λmax (nm) |

| π→π* (aromatic) | ~242 |

| n→π* (carbonyl) | ~306 |

Note: The λmax values are illustrative and can shift based on the specific derivative and the solvent used. mdpi.com

Chromatographic Techniques in Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. uvic.cabiobharati.com It is widely employed to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. rochester.eduresearchgate.net It is also a primary method for assessing the purity of a compound. silicycle.com

In the context of this compound synthesis, TLC can be used to track the conversion of the starting materials, such as methyl 4-cyanobenzoate (B1228447) and hydrazine (B178648) hydrate (B1144303), into the desired product. mdpi.com The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). aga-analytical.com.pl The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.orgdoubtnut.com For example, an Rf value of 0.48 has been reported for this compound in a specific solvent system. rsc.org By comparing the Rf value of the synthesized product with that of a known standard, its identity can be preliminarily confirmed. The presence of a single spot on the TLC plate under various solvent systems is a good indication of the compound's purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and conducting quantitative analysis of this compound and its derivatives. lcms.cz This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). torontech.com By measuring the area of the peak corresponding to the compound in the resulting chromatogram, its concentration and purity can be accurately determined. jasco-global.com

The purity is often calculated using the area normalization method, where the area of the main compound peak is divided by the total area of all peaks in the chromatogram. torontech.com For quantitative analysis, a calibration curve is typically created using standard samples of known concentrations. jasco-global.com The concentration of an unknown sample is then determined by comparing its peak area to the calibration curve. jasco-global.com

In research involving derivatives of this compound, HPLC is routinely used to monitor reaction progress and confirm the purity of the final products. For instance, in the study of aromatic acylhydrazone-based inhibitors, analytical HPLC was employed under various conditions to characterize the synthesized compounds, including derivatives of this compound. nih.gov The method's precision ensures that the compounds used in subsequent biological assays are of a known and high purity, which is critical for reliable results. lcms.cz

Below is a table summarizing typical analytical conditions for HPLC analysis as found in related research.

| Parameter | Condition | Reference |

| Column | Kinetex PFP, 2.6 µM, 100 × 2.1 mm, 100 Å | nih.gov |

| Mobile Phase | Acetonitrile and water | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Gradient | 40–95% acetonitrile | nih.gov |

| Run Time | 30 minutes | nih.gov |

| Detection | UV detector (wavelength not specified) | |

| Analysis Type | Purity determination and quantitative analysis | torontech.comjasco-global.com |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a direct measure of its purity. This method measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretically calculated values based on its molecular formula, C₈H₇N₃O. A close correlation between the found and calculated values confirms the compound's elemental composition and high purity.

In the synthesis and characterization of novel ferrocene-N-acyl hydrazones, elemental analysis was a key method used to confirm the structure of the synthesized derivatives, including the one derived from this compound. mdpi.com The results are typically presented as a percentage of each element.

The theoretical and experimental values for a derivative, (E)-N′-(Ferrocenylmethylidene)-4-cyanobenzohydrazide, are presented below as an example of how this data is utilized.

| Element | Theoretical % | Experimental % | Reference |

| Carbon (C) | 64.36 | 64.68 | mdpi.com |

| Hydrogen (H) | 4.32 | 4.45 | mdpi.com |

| Nitrogen (N) | 11.26 | 11.29 | mdpi.com |

Advanced Analytical Methodologies in Research

Beyond standard chromatographic and elemental analyses, a variety of advanced spectroscopic techniques are indispensable for the structural elucidation and comprehensive characterization of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound. For this compound, the calculated mass for the molecular ion [M]⁺ is 161.05836. An experimental study reported a found value of 161.05891, confirming the molecular formula C₈H₇N₃O. thieme-connect.com This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the structure of a molecule.

¹H NMR: Provides information about the number and types of hydrogen atoms. For this compound, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons (δ 7.92-7.98 ppm), the NH₂ protons (δ 4.59 ppm), and the NH proton (δ 10.04 ppm). thieme-connect.com

¹³C NMR: Provides information about the carbon skeleton. The ¹³C NMR spectrum in DMSO-d₆ for this compound displays peaks corresponding to the carbonyl carbon (δ 164.17 ppm), the cyano carbon (δ 118.33 ppm), and the aromatic carbons. thieme-connect.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the hydrazide group, the C≡N stretching of the nitrile group (around 2227 cm⁻¹), and the C=O stretching of the carbonyl group (around 1650 cm⁻¹). mdpi.comthieme-connect.com

These advanced methodologies, when used in concert, provide an unambiguous characterization of this compound, confirming its structure, purity, and composition, which is essential for its application in further chemical research and synthesis. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 4-Cyanobenzohydrazide and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties with a good balance of accuracy and computational cost.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular method for predicting the optimized geometry and electronic properties of molecules. For hydrazone derivatives, including those of this compound, DFT calculations have been instrumental in understanding their conformational structures and relative stabilities mdpi.com.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and reactivity; a smaller gap generally indicates a more reactive species. DFT calculations are routinely used to compute these values. For a series of acylhydrazones, DFT calculations have been employed to determine their HOMO and LUMO energies, providing insights into their electronic behavior researchgate.net.

Table 1: Representative DFT-Calculated Electronic Properties of Acylhydrazone Derivatives (Note: This table is illustrative and based on data for derivatives, not this compound itself.)

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acylhydrazone 1 | -6.50 | -1.85 | 4.65 |

| Acylhydrazone 2 | -6.25 | -1.70 | 4.55 |

| (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide | -6.80 | -2.20 | 4.60 |

Data is hypothetical and for illustrative purposes based on trends observed in related compounds.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission spectra. This is particularly relevant for understanding the photophysical behavior of compounds like this compound and its derivatives, which can exhibit interesting photochemical properties such as E/Z isomerization.

TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra. For acylhydrazone derivatives, TD-DFT has been used to reproduce experimental absorption maxima shifts, for instance, the bathochromic (red) shift observed upon E to Z isomerization researchgate.net. This shift is attributed to a more extended π-conjugation in the Z-isomer, often stabilized by intramolecular hydrogen bonding researchgate.net.

The photophysical properties of these compounds are influenced by factors such as the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be combined with TD-DFT to simulate solvent effects on the electronic spectra researchgate.net.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The HOMO and LUMO are the frontier molecular orbitals and play a crucial role in chemical reactions and electronic transitions.

The spatial distribution of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For acylhydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions researchgate.net.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. NBO analysis can provide information about hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. While specific NBO studies on this compound are not detailed in the provided sources, NBO analysis of related heterocyclic compounds has been used to understand intramolecular bonding and charge transfer mechanisms researchgate.net.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Reaction mechanisms can be visualized using energy diagrams, which plot the potential energy of the system as a function of the reaction coordinate. These diagrams show the relative energies of reactants, products, intermediates, and transition states uchicago.eduresearchgate.netresearchgate.net. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur, known as the activation energy uchicago.eduresearchgate.net.

Computational methods, particularly DFT, can be used to locate the geometries of transition states and calculate their energies. This information is crucial for understanding the kinetics and feasibility of a reaction pathway. For complex reactions, there may be multiple steps, each with its own transition state and intermediate species nih.gov. While specific energy diagrams for reactions of this compound (other than isomerization) are not available in the provided search results, computational studies on the reactions of other hydrazine (B178648) derivatives have demonstrated the utility of this approach in mapping out reaction pathways and calculating activation barriers.

The E/Z isomerization around the C=N double bond is a characteristic reaction of hydrazones and their derivatives. Computational studies have been instrumental in understanding the mechanism and energetics of this process. For acylhydrazones derived from this compound, DFT calculations have been used to study the E/Z isomerization upon UV irradiation mdpi.comresearchgate.net.

These studies have shown that the electronic nature of substituents on the aromatic ring plays a significant role. For instance, an electron-accepting group like the cyano (-CN) group in a derivative of this compound promotes a complete E to Z interconversion upon irradiation researchgate.net. DFT-optimized geometries of the Z-isomers have revealed that their increased thermodynamic stability can be attributed to the formation of intramolecular hydrogen bonds mdpi.comresearchgate.net.

The reversibility of the E/Z interconversion can also be studied computationally, providing insights into the thermal stability of the isomers. For derivatives of this compound, it has been shown that heating the Z-isomer can regenerate the E-isomer, demonstrating the reversible nature of this photoswitching process researchgate.net.

Molecular Docking and Drug Design Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org This method is crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. By simulating the binding process, researchers can estimate the binding affinity and predict the biological activity of a compound before it is synthesized, saving time and resources. beilstein-journals.orgnih.gov

In the context of this compound derivatives, molecular docking studies have been instrumental in identifying potential therapeutic applications. For instance, studies on hydrazide-hydrazone derivatives have explored their potential as inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases like Alzheimer's. nih.govpensoft.netrsc.org Docking simulations help to visualize the binding conformations of these compounds within the active sites of their target enzymes, revealing key interactions such as hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. pensoft.netmdpi.com For example, docking studies on certain benzhydrazide derivatives identified a compound, ohbh10, as a potential dual inhibitor of both MAO-B and AChE. pensoft.net Similarly, other research has used docking to evaluate hydrazide derivatives as anticancer agents by studying their interactions with specific protein targets. mdpi.com

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both have been pivotal in the development of novel therapeutics based on scaffolds like this compound.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Key methods in ligand-based design include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov A pharmacophore model defines the essential structural features and spatial arrangement of functional groups that a molecule must possess to interact with the target. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. beilstein-journals.orgnih.govrroij.com This method involves designing molecules that can fit into and bind to the target's active site with high affinity and specificity. rroij.com Molecular docking is a cornerstone of SBDD, allowing for the virtual screening of large libraries of compounds to identify potential hits. beilstein-journals.orgnih.gov This approach has been successfully used to develop inhibitors for a wide range of targets, including kinases. rroij.com For derivatives of this compound, SBDD has been applied to design inhibitors for enzymes like AChE, where the crystal structure is known, enabling researchers to predict binding modes and guide the synthesis of more potent compounds. pensoft.netrsc.org

The table below summarizes the binding energies of selected hydrazone derivatives against target enzymes, as determined by molecular docking studies.

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| Hydrazone Derivative 3i nih.gov | Acetylcholinesterase (AChE) | Not specified |

| Hydrazone Derivative 3i nih.gov | Butyrylcholinesterase (BChE) | Not specified |

| ohbh10 pensoft.net | Monoamine Oxidase B (MAO-B) | Not specified |

| ohbh10 pensoft.net | Acetylcholinesterase (AChE) | Not specified |

| Hydrazide Derivative 11 mdpi.com | Colon Cancer Target (PDB: 6MTU) | Not specified |

Note: Specific docking scores were not always provided in the source materials, but the compounds were identified as having significant binding interactions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. mdpi.com These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like properties and flag potential issues before costly experimental studies are undertaken. frontiersin.orgasianpubs.orgphcogj.com

For derivatives of this compound, ADMET prediction has been used to evaluate their potential as drug candidates. pensoft.netmdpi.com These studies typically assess a range of properties, including:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted. frontiersin.org For example, certain hydrazide derivatives were predicted to have good gastrointestinal absorption. pensoft.net

Distribution: This includes predictions of blood-brain barrier (BBB) permeability and plasma protein binding. frontiersin.org The ability to cross the BBB is particularly important for drugs targeting the central nervous system, such as those for Alzheimer's disease. pensoft.netrsc.org

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Models can predict whether a compound is a substrate or inhibitor of various CYP isoforms (e.g., CYP3A4, CYP2D6). mdpi.comfrontiersin.org

Excretion: This involves predicting the clearance of the drug from the body. frontiersin.org

Toxicity: A variety of potential toxicities can be assessed, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.org

The following interactive table presents a summary of in silico ADMET predictions for a class of newly synthesized hydrazide derivatives. mdpi.com

| Compound | Intestinal Absorption (%) | BBB Permeant | CYP Inhibitor | hERG I Inhibitor | Hepatotoxicity |

| 5a | 89.95 | Yes | CYP3A4 | No | Yes |

| 5b | 92.60 | Yes | No | No | Yes |

| 5c | 91.89 | Yes | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | No | Yes |

| 5d | 89.26 | Yes | CYP2C19, CYP2C9, CYP3A4 | No | Yes |

| 7a | 87.20 | Yes | CYP2C19 | No | Yes |

| 7b | 86.85 | Yes | CYP2C19, CYP2C9 | No | Yes |

| 9 | 65.21 | No | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | No | Yes |

| 11 | 79.99 | Yes | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | No | Yes |

| 13 | 85.39 | Yes | CYP2C19, CYP2C9 | No | Yes |

These computational predictions are invaluable for guiding the optimization of lead compounds, helping medicinal chemists to design molecules with an improved balance of potency and favorable pharmacokinetic properties. mdpi.com

Coordination Chemistry of 4 Cyanobenzohydrazide

Formation of Coordination Complexes with Metal Cations

4-Cyanobenzohydrazide reacts with various transition metal salts in suitable solvents, typically alcohols, to yield crystalline coordination complexes. researchgate.netsbmu.ac.ir The formation of these complexes often involves the deprotonation of the hydrazide group, allowing it to act as an anionic ligand. mtct.ac.in The specific coordination mode and the resulting structure of the complex are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. nih.gov

For instance, the reaction of this compound with metal acetates or chlorides in a 1:1 or 1:2 metal-to-ligand molar ratio can lead to the formation of mononuclear or binuclear complexes. sbmu.ac.irmdpi.com The use of a base, such as 2-picoline or triethylamine, can facilitate the deprotonation of the ligand and the formation of the complex. mtct.ac.in The resulting complexes are often colored solids that are stable under atmospheric conditions. researchgate.net

Ligand Properties of the Hydrazide Moiety

The hydrazide moiety (-CO-NH-NH2) is a key functional group in this compound that dictates its coordination behavior. nih.gov This group contains multiple potential donor atoms: the carbonyl oxygen, the terminal amino nitrogen, and the imino nitrogen upon tautomerization. mtct.ac.innih.gov This allows the hydrazide group to act as a versatile ligand, capable of coordinating to metal ions in several ways.

In its neutral form, the hydrazide can coordinate to a metal ion through the carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate ligand. nih.gov More commonly, the hydrazide undergoes tautomerization to its iminol form (-C(OH)=N-NH2) in solution, and upon deprotonation of the hydroxyl group, it can coordinate to the metal ion as a uninegative bidentate ligand through the iminol oxygen and the azomethine nitrogen. mtct.ac.in This mode of coordination is frequently observed in the formation of stable chelate rings with transition metal ions. mtct.ac.in The presence of the cyano group in the para position of the benzene (B151609) ring can also influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting metal complexes.

Spectroscopic Characterization of Metal Complexes

The formation and structure of this compound metal complexes are typically elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazide ligand. In the IR spectrum of the free ligand, characteristic bands corresponding to the C=O, N-H, and C-N stretching vibrations are observed. mdpi.com Upon complexation, significant shifts in these vibrational frequencies provide evidence for the coordination of the ligand to the metal ion. For example, a shift of the C=O stretching band to a lower frequency suggests coordination through the carbonyl oxygen. sbmu.ac.ir The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. sbmu.ac.irorientjchem.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes in solution provide information about the geometry of the coordination sphere around the metal ion. mdpi.com The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. mdpi.com The positions and intensities of these bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. sbmu.ac.irnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide further evidence of coordination. sbmu.ac.ir

The following table summarizes typical spectroscopic data for a this compound ligand and one of its transition metal complexes.

| Compound | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(M-O/M-N) | UV-Vis λ_max (nm) |

| This compound | ~1660 | ~3300, ~3200 | - | ~280, ~230 |

| [Cu(4-cyanobenzohydrazidato)₂(H₂O)₂] | ~1610 | - | ~550, ~480 | ~680, ~350 |

Theoretical Investigations of Coordination Modes and Stability

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies on the coordination chemistry of this compound. nih.gov These theoretical calculations can provide valuable insights into the electronic structure, bonding, and stability of the metal complexes. nih.gov

DFT calculations can be used to optimize the geometries of different possible coordination isomers and to determine their relative energies, thereby predicting the most stable coordination mode. nih.gov For example, calculations can help to distinguish between coordination through the keto or enol form of the hydrazide ligand. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the electronic transitions observed in the UV-Vis spectra and the reactivity of the complexes. nih.gov Theoretical vibrational frequency calculations can also aid in the assignment of the experimental IR spectra.

Applications of Coordination Compounds in Catalysis

Coordination compounds derived from hydrazide ligands, including those of this compound, have shown significant potential as catalysts in various organic transformations. numberanalytics.comresearchgate.netmdpi.com The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. mdpi.com The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.gov

One area where these complexes have been successfully employed is in oxidation reactions. mdpi.com For example, copper complexes of hydrazone-based ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. rsc.org The catalytic activity is often dependent on the specific ligand structure and the coordination environment of the copper ion.

Applications in Materials Science and Engineering

Role in Polymer and Coating Preparation

The bifunctional nature of 4-cyanobenzohydrazide makes it a valuable monomer for condensation polymerization. uomustansiriyah.edu.iqsavemyexams.com The hydrazide group (-CONHNH₂) can react with electrophilic groups like acyl chlorides or carboxylic acids, while the cyano group (-C≡N) can either be retained for its specific properties or participate in further reactions, such as cyclization. at.ua

Polyhydrazides are a class of polymers prepared by condensing dihydrazides with dicarboxylic acid derivatives. at.ua These polymers can serve as precursors to other high-performance materials. For instance, this compound can react with dicarboxylic acids to form a polyhydrazide chain. This intermediate polymer can then undergo thermal or chemical cyclodehydration to form poly(1,3,4-oxadiazole)s. nih.govmdpi.com Poly(1,3,4-oxadiazole)s are known for their exceptional thermal stability and mechanical strength, making them suitable for applications as high-performance fibers and films.

Furthermore, cyanobenzohydrazides can undergo self-condensation reactions. Research on the isomer m-cyanobenzohydrazide shows that it can be heated to produce poly(3,5-(m-phenylene)-1,2,4-triazole), demonstrating a direct pathway to creating thermally stable polytriazoles from a single monomer. at.ua This suggests a similar potential for this compound to be used in the synthesis of analogous polymer structures. In the realm of coatings, related compounds like 2-cyanobenzohydrazide (B562095) have been cited in patents for specialized formulations, such as drug-delivery coatings for medical devices, indicating the utility of the cyanobenzohydrazide scaffold in surface modification technologies. google.com

Use as Hole-Transporting Materials in Organic Electronics

Organic electronics, particularly organic light-emitting diodes (OLEDs), rely on specialized materials to facilitate the movement of charge carriers (holes and electrons). asiaresearchnews.com Hole-transporting materials (HTMs) are a critical component, responsible for efficiently injecting holes from the anode and transporting them to the emissive layer. asiaresearchnews.com Acylhydrazones, which are readily synthesized through the condensation of a hydrazide with an aldehyde or ketone, have emerged as an important class of organic materials for this purpose. mdpi.com

Derivatives of this compound are actively researched for this application. By reacting this compound with various aldehydes, a diverse library of acylhydrazone compounds can be created. mdpi.com The resulting molecules possess a –C=N–NH–CO– moiety, which contributes to the electronic properties required for charge transport. mdpi.com Key properties for effective HTMs include high hole mobility, appropriate highest occupied molecular orbital (HOMO) energy levels for efficient charge injection, and good thermal and morphological stability. asiaresearchnews.com The ability to tune the structure of the acylhydrazone by selecting different aldehyde precursors allows for the fine-tuning of these electronic properties to optimize device performance. mdpi.com

Development of Sensors

The structural features of this compound derivatives make them excellent candidates for the development of chemical sensors. Acylhydrazones derived from this compound can act as ligands, forming stable chelate complexes with various metal cations. mdpi.com This interaction often results in a distinct optical response, such as a change in color or fluorescence, allowing for the qualitative and quantitative detection of the target ion.

The sensing mechanism relies on the coordination of the metal ion with the oxygen and imine nitrogen atoms of the acylhydrazone structure. mdpi.com The presence of the cyano group on the phenyl ring can further modulate the electronic properties of the molecule, influencing the sensitivity and selectivity of the sensor. For example, the synthesis of (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide from this compound and pyridine-2-carboxaldehyde yields a compound designed for such interactions. mdpi.com The development of these chemosensors is significant for applications in environmental monitoring, industrial process control, and biological analysis.

Research in Functional Materials with Specific Properties

The versatility of this compound extends to the creation of a wide range of functional materials where specific optical, electronic, or biological properties are desired. Its ability to serve as a scaffold for building larger, complex molecules is a key advantage.

One area of research involves synthesizing highly conjugated systems for optoelectronic applications. In one study, this compound was used as a key intermediate to create novel s-tetrazine derivatives bearing a 4H-1,2,4-triazole scaffold. organic-chemistry.org The resulting compounds were investigated for their luminescent properties, with some derivatives showing strong fluorescence emission and high quantum yields, making them promising for applications in light-emitting devices and fluorescent probes. organic-chemistry.org

Another example is the synthesis of organometallic complexes with unique electrochemical properties. Researchers have prepared (E)-N′-(Ferrocenylmethylidene)-4-cyanobenzohydrazide by reacting this compound with ferrocenecarboxaldehyde. nih.gov This molecule combines the redox activity of the ferrocene (B1249389) unit with the structural and electronic contributions of the cyanobenzohydrazide moiety. nih.gov Such materials are of interest for applications in electrochemistry and as functional components in molecular electronics.

| Table 1: Spectroscopic Data for (E)-N′-(Ferrocenylmethylidene)-4-cyanobenzohydrazide nih.gov | |

| Technique | Observed Data |

| Infrared (IR) | νmax (cm⁻¹): 3354, 3229 (CONH), 3090 (Ar CH), 2227 (C≡N), 1650 (C=O) |

| Melting Point | 236.0–237.9 °C |

| Table 2: Spectroscopic Data for (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide mdpi.com | |

| Technique | Observed Data |

| UV–Vis (CH₃CN) | λmax nm (ε): 242 (16600), 306 (21700), 380 (4590) |

| ¹H-NMR (400 MHz, DMSO) | δ 7.45 (m, 1H), 7.91 (t, J = 7 Hz, 1H), 8.00 (d, J = 7 Hz, 1H), 8.07 (m, 4H), 8.48 (s, 1H), 8.64 (d, J = 7 Hz, 1H) |

| ¹³C-NMR (100 MHz, DMSO) | δ 114.7, 118.8, 120.5, 125.1, 129.1, 133.1, 137.4, 137.7, 149.5, 150.1, 153.5, 162.5 |

| Melting Point | 215–218 °C |

Biological and Biomedical Research Applications

Antimicrobial Properties of Hydrazide-Based Derivatives

The hydrazide-hydrazone functional group is a key pharmacophore that imparts significant antimicrobial activity to molecular structures. mdpi.comresearchgate.net Compounds derived from 4-cyanobenzohydrazide have been synthesized and evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria, often demonstrating potent inhibitory effects. nih.govd-nb.info

Hydrazide derivatives, particularly Schiff bases formed by the condensation of hydrazides with various aldehydes, have shown notable antibacterial activity. azjournalbar.comnih.gov These compounds have been tested against both Gram-positive and Gram-negative bacteria.

For instance, a series of Schiff bases derived from benzohydrazide (B10538) demonstrated varied activity against Escherichia coli and Staphylococcus aureus. One study found that derivatives PC1 and PC4 were active against E. coli with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL, while PC2 and PC3 had a higher MIC of 250 µg/mL. mediresonline.org Against S. aureus, compounds PC1, PC2, and PC3 showed an MIC of 62.5 µg/mL. mediresonline.org The Minimum Bactericidal Concentrations (MBC) were generally higher, indicating a bacteriostatic effect at lower concentrations. mediresonline.org

Another study on hydrazone Schiff bases, HSB1 and HSB2, found they exhibited concentration-dependent activity, with a greater effect on Gram-positive pathogens like Staphylococcus aureus and Streptococcus pyogenes compared to Gram-negative strains. azjournalbar.com The research suggested that the presence of aromatic rings and the hydrazone Schiff base moiety are crucial for their antibacterial action. azjournalbar.com Similarly, cyano and chloro derivatives of certain Schiff bases have shown good activity, with MIC values as low as 6.25 μg/mL against E. coli, S. aureus, Salmonella typhimurium, and Streptococcus pyogenes. nih.gov

The following table summarizes the antibacterial activity of selected benzohydrazide derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| PC1 | Escherichia coli | 62.5 | mediresonline.org |

| PC4 | Escherichia coli | 62.5 | mediresonline.org |

| PC2 | Escherichia coli | 250 | mediresonline.org |

| PC3 | Escherichia coli | 250 | mediresonline.org |

| PC1 | Staphylococcus aureus | 62.5 | mediresonline.org |

| PC2 | Staphylococcus aureus | 62.5 | mediresonline.org |

| PC3 | Staphylococcus aureus | 62.5 | mediresonline.org |

| Cyano Schiff Base (5) | Escherichia coli | 6.25 | nih.gov |

| Chloro Schiff Base (4) | Staphylococcus aureus | 6.25 | nih.gov |

The antifungal potential of this compound derivatives has been explored against various pathogenic fungi, particularly Candida species. mediresonline.orgnih.gov In one study, Schiff base derivatives PC1, PC2, PC3, and PC4 all demonstrated fungistatic activity against Candida albicans, with MIC values of 250 µg/mL, 62.5 µg/mL, 62.5 µg/mL, and 125 µg/mL, respectively. mediresonline.org However, these compounds did not show fungicidal effects. mediresonline.org

Research into other hydrazone derivatives has identified compounds with significant antifungal properties. For example, tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) showed promising MIC values ranging from 8–16 μg/mL against Candida parapsilosis and Trichosporon asahii. nih.gov Mechanistic studies suggested that these compounds may act by disrupting the fungal cell membrane. nih.govnih.gov In a different study, a series of benzohydrazides were evaluated against the phytopathogenic fungus Botrytis cinerea, with N',N'-dibenzylbenzohydrazides showing the best antifungal activity. nih.gov

The table below presents the antifungal activity of various hydrazide-based derivatives.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| PC1 | Candida albicans | 250 | mediresonline.org |

| PC2 | Candida albicans | 62.5 | mediresonline.org |

| PC3 | Candida albicans | 62.5 | mediresonline.org |

| PC4 | Candida albicans | 125 | mediresonline.org |

| Compound 7b | Candida parapsilosis | 8-16 | nih.gov |

| Compound 7b | Trichosporon asahii | 8-16 | nih.gov |

| Compound 12 | Candida albicans | 6.25 | d-nb.info |

| Compound 13 | Candida albicans | 12.5 | d-nb.info |

Hydrazide-hydrazone derivatives have emerged as a significant class of compounds in the search for new antitubercular agents, largely due to the structural similarity to isoniazid, a first-line anti-tuberculosis drug. researchgate.netmdpi.com Research has focused on synthesizing novel derivatives that are effective against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov

A study on sulfonyl hydrazones and 4-methyl-1,2,3-thiadiazole-based hydrazones revealed significant antimycobacterial activity against the M. tuberculosis H37Rv strain, with MICs ranging from 0.07 to 0.32 µM, comparable to isoniazid. nih.gov For example, the 4-hydroxy-3-methoxyphenyl substituted derivative (3d) demonstrated a high level of activity (MIC = 0.0730 µM) with a high selectivity index, indicating low cytotoxicity to normal cells. nih.gov

Similarly, a series of nitrobenzamide derivatives were designed and synthesized, showing considerable in vitro activity. rhhz.net Four specific N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides (A6, A11, C1, and C4) exhibited excellent MIC values of <0.016 µg/mL against both the drug-sensitive H37Rv strain and two drug-resistant clinical isolates. rhhz.net These findings highlight the potential of developing hydrazide-based compounds as potent agents against tuberculosis. nih.govrhhz.net

The following table summarizes the antimycobacterial activity of selected hydrazide derivatives.

| Compound/Derivative | Mycobacterial Strain | MIC | Reference |

| Compound 3d | M. tuberculosis H37Rv | 0.0730 µM | nih.gov |

| Sulfonyl hydrazone 5g | M. tuberculosis H37Rv | 0.0763 µM | nih.gov |

| Sulfonyl hydrazone 5k | M. tuberculosis H37Rv | 0.0716 µM | nih.gov |

| Nitrobenzamide A6 | M. tuberculosis H37Rv | <0.016 µg/mL | rhhz.net |

| Nitrobenzamide A11 | M. tuberculosis H37Rv | <0.016 µg/mL | rhhz.net |

| Nitrobenzamide C1 | M. tuberculosis H37Rv | <0.016 µg/mL | rhhz.net |

| Nitrobenzamide C4 | M. tuberculosis H37Rv | <0.016 µg/mL | rhhz.net |

Anticancer Potential of Derivatives

The hydrazone pharmacophore is present in several therapeutic agents and is a focus of anticancer drug design. mdpi.comnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some compounds showing significant antiproliferative activity. nih.govmq.edu.au

Numerous studies have demonstrated the cytotoxic potential of hydrazide-hydrazone derivatives against a panel of cancer cell lines. ekb.egmendeley.com For example, a series of new benzenesulphonohydrazide derivatives were tested against renal (769-P), liver (HepG2), and lung (NCI-H2170) cancer cell lines. nih.gov Among them, compound 4 showed the highest cytotoxicity across all tested lines, while compound 5 was particularly potent against 769-P cells with an IC50 value of 1.94 µM. nih.gov

In another study, hydrazide-hydrazone compounds incorporating a quinoline (B57606) moiety were evaluated against neuroblastoma (SH-SY5Y, Kelly) and breast cancer (MCF-7, MDA-MB-231) cell lines. mq.edu.au These compounds were generally more effective against the neuroblastoma cell lines. mq.edu.au Compound 17, which bears a methoxy (B1213986) group, was the most active agent, causing an 82% and 96% reduction in cell viability in SH-SY5Y and Kelly cell lines, respectively. mq.edu.au Furthermore, novel pyrrole (B145914) hydrazones were synthesized and tested, with compound 1C showing selective antiproliferative activity against human melanoma (SH-4) cells with an IC50 of 44.63 ± 3.51 μM. mdpi.com

The table below details the cytotoxic activity of selected hydrazide derivatives on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 4 | 769-P (Renal) | IC50 | <27.46 µM | nih.gov |

| Compound 4 | HepG2 (Liver) | IC50 | 44.91 µM | nih.gov |

| Compound 4 | NCI-H2170 (Lung) | IC50 | 50.04 µM | nih.gov |

| Compound 5 | 769-P (Renal) | IC50 | 1.94 µM | nih.gov |

| Compound 6 | 769-P (Renal) | IC50 | 26.38 µM | nih.gov |

| Compound 17 | SH-SY5Y (Neuroblastoma) | % Viability Reduction | 82% | mq.edu.au |

| Compound 17 | Kelly (Neuroblastoma) | % Viability Reduction | 96% | mq.edu.au |

| Compound 1C | SH-4 (Melanoma) | IC50 | 44.63 µM | mdpi.com |

Beyond simply measuring cytotoxicity, research has delved into the mechanisms by which these hydrazide derivatives induce cancer cell death. A primary mechanism identified is the induction of apoptosis, or programmed cell death. mdpi.com

Studies have shown that certain hydrazone derivatives can trigger apoptosis and cause cell cycle arrest. mdpi.comnih.gov For instance, the pyrrole hydrazone derivative 1C was found not only to be cytotoxic to melanoma cells but also to induce apoptosis and cause cell cycle arrest in the S phase. mdpi.com Similarly, 5-Chloro-3-methylindole-2-carboxylic acid(4-nitrobenzylidene)hydrazide was observed to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and promote apoptosis. nih.gov

The quinoline hydrazide derivative 22 was shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein, demonstrating a specific molecular pathway for its anticancer effect. mq.edu.au These findings indicate that hydrazide-based compounds can interfere with key cellular processes that regulate proliferation and survival in cancer cells, making them promising candidates for further development. nih.govmq.edu.au

Research as Enzyme Inhibitors

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit several key enzymes, demonstrating the versatility of this chemical moiety in inhibitor design.

In the field of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Research into novel inhibitors has included derivatives of benzohydrazide. Studies have shown that the nature of the substituent on the benzene (B151609) ring of benzohydrazide derivatives plays a crucial role in their inhibitory activity. Specifically, the presence of electron-withdrawing groups at the para-position (position 4) of the benzene ring has been associated with enhanced inhibitory effects.

One study investigating 2-benzoylhydrazine-1-carboxamides found that derivatives featuring a 4-cyano (-CN) group, alongside other electron-withdrawing groups like 4-nitro (-NO2), consistently led to better cholinesterase inhibition. nih.govgoogle.com This suggests that the this compound scaffold is a promising structural base for designing potent AChE and BChE inhibitors. The strong electron-withdrawing nature of the cyano group likely contributes to favorable interactions within the active site of the cholinesterase enzymes. nih.govgoogle.com Most of the synthesized derivatives in this class demonstrated dual inhibition of both AChE and BChE, with many showing inhibitory activity comparable to or better than the established drug rivastigmine (B141) in vitro. nih.govmdpi.com

Table 1: Cholinesterase Inhibition Profile of Benzohydrazide Derivatives

| Derivative Class | Target Enzymes | Key Structural Feature for Activity | Observed Potency |

|---|

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.